molecular formula C40H20N10O2U B1265027 Dioxo(superphthalocyaninato)uranium

Dioxo(superphthalocyaninato)uranium

Cat. No.: B1265027
M. Wt: 910.7 g/mol
InChI Key: MRDAZJLXZHKBHW-UHFFFAOYSA-N
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Description

Dioxo(superphthalocyaninato)uranium (chemical formula: UO₂(SPc), where SPc denotes the superphthalocyaninato ligand) is a uranium(VI) complex characterized by a unique macrocyclic ligand framework. This compound is synthesized via template reactions involving uranium centers and isoindoline derivatives, as first reported by Marks and Stojakovic (1978) . The superphthalocyaninato ligand is a pentameric expansion of the traditional phthalocyanine (Pc) structure, forming a larger, more flexible coordination environment around the uranyl ion (UO₂²⁺).

Key structural features include:

  • Axial Coordination: The uranyl ion (O=U=O) occupies the axial positions, while the superphthalocyaninato ligand binds equatorially.
  • Electronic Properties: Extended π-conjugation in the macrocycle enhances absorption in the visible-near-infrared (Vis-NIR) spectrum, making it distinct from smaller phthalocyanine analogues .
  • Stability: The bulky ligand framework imparts thermal and chemical stability, particularly in non-aqueous solvents .

Properties

Molecular Formula

C40H20N10O2U

Molecular Weight

910.7 g/mol

IUPAC Name

dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene

InChI

InChI=1S/C40H20N10.2O.U/c1-2-12-22-21(11-1)31-41-32(22)47-34-25-15-5-6-16-26(25)36(43-34)49-38-29-19-9-10-20-30(29)40(45-38)50-39-28-18-8-7-17-27(28)37(44-39)48-35-24-14-4-3-13-23(24)33(42-35)46-31;;;/h1-20H;;;/q-2;;;+2

InChI Key

MRDAZJLXZHKBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C9C1=CC=CC=C1C(=N9)N=C2[N-]3)C1=CC=CC=C14.O=[U+2]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxouranium complexes often involves the reaction of uranyl acetate (UO2(OAc)2·2H2O) with specific ligands in various solvent media. For example, the reaction with benzil bis(isonicotinoyl hydrazone) ligand (H2L) in solvents like DMF, DMSO, or water results in the formation of different dioxouranium complexes .

Industrial Production Methods

Industrial production methods for such complex compounds are not well-documented due to their specialized nature. the general approach involves controlled reactions in a laboratory setting, ensuring the correct stoichiometry and reaction conditions to yield the desired complex.

Chemical Reactions Analysis

Types of Reactions

Dioxouranium complexes can undergo various types of reactions, including:

    Oxidation-Reduction: The uranyl ion (UO2^2+) can participate in redox reactions, where it can be reduced to UO2^+ or further oxidized.

    Substitution: Ligands in the coordination sphere of the uranyl ion can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents include hydrazone ligands, carboxylates, and other chelating agents. Reaction conditions typically involve specific solvents like DMF, DMSO, or aqueous solutions, and controlled temperatures to facilitate the formation of the desired complexes .

Major Products

The major products of these reactions are various dioxouranium complexes, each characterized by their unique ligand environment and coordination geometry.

Scientific Research Applications

Dioxouranium complexes have significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioxouranium complexes involves their ability to coordinate with various ligands, forming stable structures. The uranyl ion (UO2^2+) acts as a Lewis acid, accepting electron pairs from donor atoms in the ligands. This coordination can influence the electronic properties of the complex, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Uranium Complexes

Structural and Ligand-Based Comparisons

Uranyl Phthalocyanine (UO₂Pc)
  • Ligand Structure : Traditional phthalocyanine (tetrameric isoindoline units) vs. superphthalocyanine (pentameric units).
  • Coordination Geometry : UO₂Pc has a smaller ligand cavity, leading to tighter equatorial binding and reduced flexibility compared to UO₂(SPc) .
  • Solubility : Alkyl-substituted UO₂(SPc) derivatives (e.g., decaalkylsuperphthalocyaninates) exhibit higher solubility in organic solvents due to steric hindrance and alkyl chain effects .
Bis(imido) Uranium Disulfonamide Complexes
  • Ligand Type : Imido (R–N=U=N–R) vs. superphthalocyaninato.
  • Bonding : Imido ligands favor covalent U–N interactions, while UO₂(SPc) relies on weaker dative bonds from the macrocycle. DFT studies show stronger covalent character in imido complexes, altering redox behavior .
  • Applications : Imido derivatives are precursors for uranium nitride materials, whereas UO₂(SPc) is explored for optical and catalytic applications .
Uranyl Nitrate (UO₂(NO₃)₂)
  • Ligand Simplicity: Nitrate ligands are monodentate/bidentate, contrasting with the macrocyclic SPc ligand.
  • Stability: Uranyl nitrate decomposes at lower temperatures (emitting NOₓ and UO₃ fumes), whereas UO₂(SPc) retains integrity up to 300°C .
  • Toxicity: UO₂(NO₃)₂ is highly soluble in water and bioavailable, posing acute radiological hazards, while UO₂(SPc)’s low solubility reduces environmental mobility .

Electronic and Spectroscopic Properties

Compound UV-Vis Absorption (λ_max) Fluorescence Quantum Yield Notable Spectral Features
UO₂(SPc) 680–720 nm 0.15–0.20 Broad NIR absorption due to ligand π-extension
UO₂Pc 620–650 nm 0.05–0.10 Sharper Q-bands in visible range
Uranyl Nitrate 420–450 nm Non-fluorescent Charge-transfer transitions in UV
Bis(imido) Complexes 500–550 nm <0.05 Ligand-to-metal charge transfer (LMCT) bands

Thermodynamic and Stability Data

Compound ΔH_f° (kJ/mol) Thermal Decomposition Temp. (°C) Solubility in H₂O
UO₂(SPc) Not reported >300 Insoluble
UO₂Pc ~−950 ~250 Low
Uranyl Nitrate −1964 60–80 (dehydration) 127 g/100 mL
Cs₂UO₄ (Cesium Uranate) −1620 >500 Insoluble

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxo(superphthalocyaninato)uranium
Reactant of Route 2
Dioxo(superphthalocyaninato)uranium

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